1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one
CAS No.:
Cat. No.: VC17226927
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10N2O |
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Molecular Weight | 150.18 g/mol |
IUPAC Name | 1-methyl-5,7-dihydro-4H-indazol-6-one |
Standard InChI | InChI=1S/C8H10N2O/c1-10-8-4-7(11)3-2-6(8)5-9-10/h5H,2-4H2,1H3 |
Standard InChI Key | IUBFSVFYJRXNBU-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(CCC(=O)C2)C=N1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one features a bicyclic framework comprising a six-membered cyclohexenone ring fused to a five-membered indazole system. The indazole nucleus consists of two nitrogen atoms at positions 1 and 2, with a methyl group at position 1. The ketone group at position 6 introduces polarity, influencing solubility and reactivity . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀N₂O | |
Molecular Weight | 150.18 g/mol | |
Density | ~1.29 g/cm³ | |
Boiling Point | ~296.1°C at 760 mmHg | |
LogP | ~0.94 |
The planar indazole ring and non-planar cyclohexenone moiety create a rigid yet flexible scaffold, enabling interactions with biological targets such as enzymes and receptors .
Spectroscopic Characterization
While direct spectroscopic data for this regioisomer are unavailable, analogous compounds provide insights. For example, 1-methyl-6,7-dihydro-1H-indazol-4(5H)-one exhibits IR absorption at 1690–1714 cm⁻¹ (C=O stretch) and 2917–2978 cm⁻¹ (C-H stretches) . Nuclear magnetic resonance (NMR) spectra of similar indazolones show distinct proton environments:
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¹H NMR: Methyl groups resonate at δ 1.18–2.01 ppm, while aromatic protons appear between δ 7.03–8.25 ppm .
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¹³C NMR: Carbonyl carbons are observed at δ 204–216 ppm, with aromatic carbons in the δ 104–158 ppm range .
Mass spectrometry typically reveals a molecular ion peak at m/z 150.08 (exact mass) , with fragmentation patterns indicative of ketone and indazole cleavage.
Synthetic Methodologies
Cyclocondensation of Hydrazines with Cyclohexanones
The most common route to indazolones involves the reaction of hydrazine derivatives with substituted cyclohexanones. For instance, Peet and LeTourneau (1991) synthesized 1-methyl-6,7-dihydro-1H-indazol-4(5H)-one by treating 4-methylcyclohexanone with methylhydrazine under acidic conditions . Adapting this method, 1-methyl-4,5-dihydro-1H-indazol-6(7H)-one could be synthesized via:
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Cyclohexanone Preparation: Substituents are introduced at positions 4 and 5 through Claisen or Michael additions.
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Hydrazine Cyclization: Reaction with methylhydrazine in methanol under reflux, catalyzed by HCl or acetic acid .
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Purification: Column chromatography or recrystallization yields the pure product.
Representative Procedure:
A mixture of 4,5-dimethylcyclohexan-1-one (1.0 equiv) and methylhydrazine (1.2 equiv) in methanol is refluxed for 12 hours. After cooling, the reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol .
Alternative Routes
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Multi-Component Reactions: Alinezhad et al. (2011) employed a three-component reaction of aldehydes, diketones, and hydrazines to assemble indazolones in high yields .
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, improving efficiency .
Physicochemical and Pharmacological Profiles
Solubility and Stability
The compound’s LogP (~0.94) suggests moderate lipophilicity, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies on analogous indazolones indicate decomposition temperatures above 160°C, with susceptibility to hydrolysis under strongly acidic or basic conditions .
Biological Activity
While direct data for this regioisomer are lacking, structurally related indazolones exhibit:
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Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes .
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Neuroprotection: Attenuation of oxidative stress in neuronal cells via Nrf2 pathway activation .
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Antimicrobial Activity: Growth inhibition of Staphylococcus aureus and Escherichia coli at MIC values of 8–16 µg/mL .
Molecular docking studies of similar compounds (e.g., 5F) reveal binding energies of −7.0 kcal/mol against DNA gyrase, with hydrogen bonds to residues like GLU-50 and ARG-76 .
Applications in Drug Discovery
Scaffold for Kinase Inhibitors
The indazole core is a privileged structure in kinase inhibitor design. For example, derivatives targeting BRAF V600E (a melanoma-associated kinase) show IC₅₀ values < 100 nM .
Central Nervous System (CNS) Agents
Indazolones cross the blood-brain barrier due to their moderate LogP, making them candidates for treating Alzheimer’s and Parkinson’s diseases .
Antibacterial Agents
Compounds like 5D exhibit bactericidal activity by disrupting cell wall synthesis, with synergistic effects observed in combination with β-lactams .
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